Toprilidine Predicted Sigma-1 Receptor Engagement Profile: Distinction from Triprolidine Selectivity
Computational target prediction using SEA (Similarity Ensemble Approach) based on ChEMBL 20 assigns Toprilidine a predicted association with SIGMAR1 (sigma non-opioid intracellular receptor 1) with a P-value of 25 and a maximum Tanimoto coefficient of 43 to known sigma-1 ligands [1]. This predicted sigma-1 engagement distinguishes Toprilidine from the structurally distinct H1 antihistamine Triprolidine (CAS 486-12-4), an approved alkylamine-class H1 receptor antagonist with no documented sigma receptor activity [2]. While the SEA prediction is computational rather than empirically derived binding data, it provides a testable hypothesis for receptor profiling experiments. The absence of experimentally validated binding affinity data (Ki or IC50) for Toprilidine at sigma-1, H1, or other receptors in the open literature constitutes a critical data gap that must inform procurement decisions [1].
| Evidence Dimension | Predicted receptor target profile |
|---|---|
| Target Compound Data | Predicted SIGMAR1 association (SEA P-value = 25, Max Tc = 43); no published empirical binding data |
| Comparator Or Baseline | Triprolidine (CAS 486-12-4): validated H1 receptor antagonist; no predicted or reported sigma-1 engagement |
| Quantified Difference | Qualitative difference in predicted target class (sigma-1 vs. H1); quantitative binding data unavailable |
| Conditions | SEA computational prediction based on ChEMBL 20 dataset; no experimental validation |
Why This Matters
This distinction is meaningful for researchers seeking piperazine-based tool compounds for sigma receptor screening, as opposed to those requiring validated H1 antagonism.
- [1] ZINC15 Database. ZINC1846333 (Toprilidine) SEA Predictions. Shoichet Laboratory, UCSF. Accessed 2025. View Source
- [2] MIMS. Triprolidine: Mechanism of Action. MIMS Hong Kong. Accessed 2025. View Source
